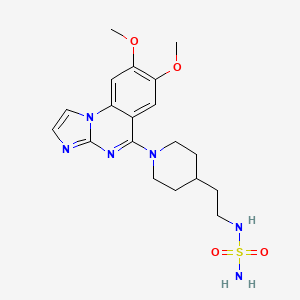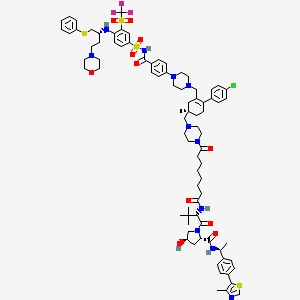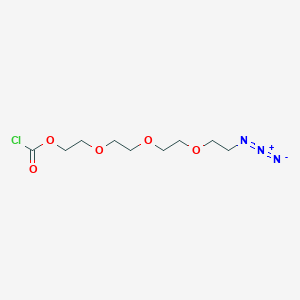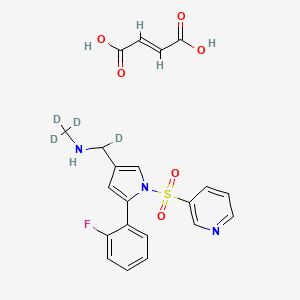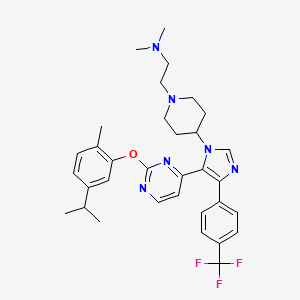
Brd4 D1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brd4 D1-IN-2 is a selective inhibitor targeting the first bromodomain (D1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Brd4 D1-IN-2 typically involves a structure-based design approach. One common synthetic route includes the use of 1,4,5-trisubstituted imidazoles.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Brd4 D1-IN-2 primarily undergoes substitution reactions during its synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the substitution reactions .
Major Products Formed: The major product formed from these reactions is the final this compound compound, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .
Applications De Recherche Scientifique
Brd4 D1-IN-2 has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as c-Myc . Additionally, this compound has been investigated for its anti-inflammatory properties, as it can downregulate the expression of pro-inflammatory cytokines .
In the field of epigenetics, this compound serves as a valuable tool for studying the role of BRD4 in gene regulation. It has been used to dissect the molecular mechanisms underlying BRD4’s involvement in transcriptional elongation and chromatin remodeling .
Mécanisme D'action
Brd4 D1-IN-2 exerts its effects by binding to the first bromodomain (D1) of BRD4, thereby preventing BRD4 from recognizing and binding to acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcription factors and coactivators to target gene sites, ultimately leading to the downregulation of gene expression . The molecular targets and pathways involved include the inhibition of RNA polymerase II machinery and the suppression of oncogene expression .
Comparaison Avec Des Composés Similaires
Brd4 D1-IN-2 is unique in its high selectivity for the BRD4 D1 bromodomain compared to other BET inhibitors. Similar compounds include JQ1, which targets both bromodomains (D1 and D2) of BRD4, and other BET inhibitors such as OTX-015 and GSK-525762 . Unlike these compounds, this compound offers a more targeted approach, reducing potential off-target effects and increasing its therapeutic potential .
Conclusion
This compound represents a significant advancement in the development of selective BET inhibitors. Its unique properties and potential therapeutic applications make it a valuable compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C33H39F3N6O |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3 |
Clé InChI |
CWBUVSFBCHVOPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


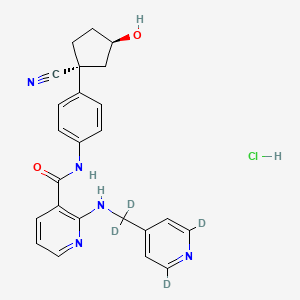
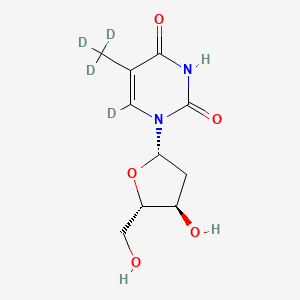
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
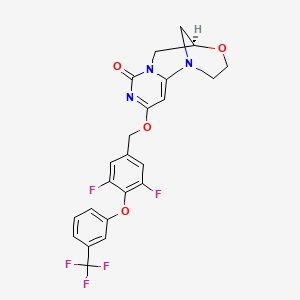
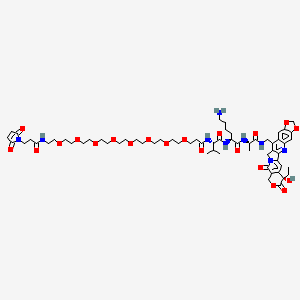
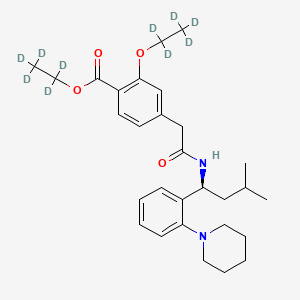
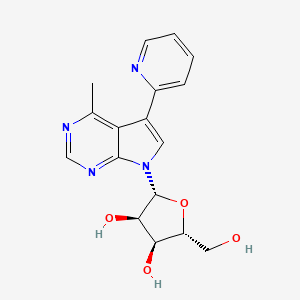
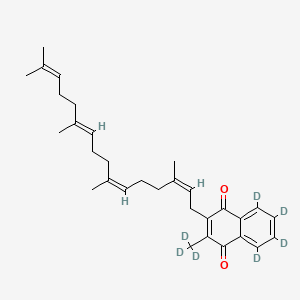
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
